
Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride is a biochemical compound used primarily in proteomics research. It is characterized by the presence of trifluoroethoxy groups attached to a cyclohexane ring, which is further linked to an amine group. The compound is typically available in its trihydrochloride form, which enhances its solubility and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of Trifluoroethoxycyclohexane: This involves the reaction of cyclohexanol with 2,2,2-trifluoroethanol in the presence of an acid catalyst.
Amination: The trifluoroethoxycyclohexane is then reacted with ammonia or an amine source to introduce the amine group.
Hydrochloride Formation: The final step involves the treatment of the amine compound with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
化学反応の分析
Types of Reactions
Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amine group to a more reduced form, such as an alkylamine.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkylamines .
科学的研究の応用
Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with proteins and enzymes, modulating their activity and function .
類似化合物との比較
Similar Compounds
Bis(2,2,2-trifluoroethoxy)methane: This compound has similar trifluoroethoxy groups but differs in its core structure.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles: These compounds also contain trifluoroethoxy groups but are linked to a different heterocyclic core
Uniqueness
Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride is unique due to its cyclohexane core structure, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific research applications .
特性
分子式 |
C16H31Cl3F6N2O2 |
|---|---|
分子量 |
503.8 g/mol |
IUPAC名 |
4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine;trihydrochloride |
InChI |
InChI=1S/2C8H14F3NO.3ClH/c2*9-8(10,11)5-13-7-3-1-6(12)2-4-7;;;/h2*6-7H,1-5,12H2;3*1H |
InChIキー |
HZDXTSFNDPNTSU-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1N)OCC(F)(F)F.C1CC(CCC1N)OCC(F)(F)F.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



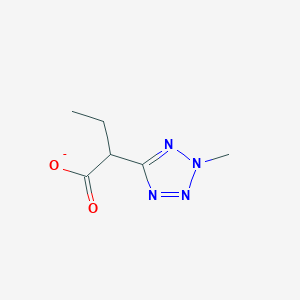
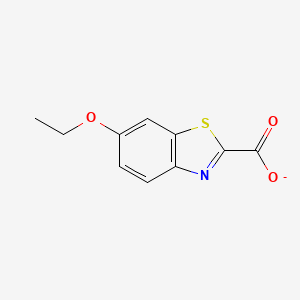
![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine](/img/structure/B12347233.png)
![2-Butenoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B12347235.png)
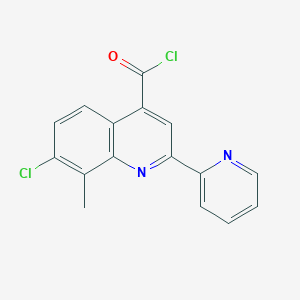

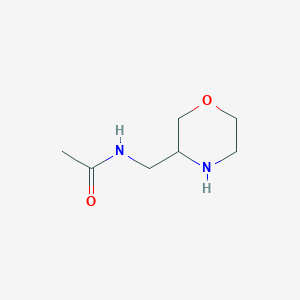

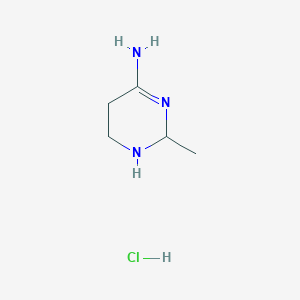
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B12347290.png)

![tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate](/img/structure/B12347301.png)

